An In-Depth Technical Guide to the Chemical Properties of (R)-N-methyl-1-phenylethanamine
An In-Depth Technical Guide to the Chemical Properties of (R)-N-methyl-1-phenylethanamine
Abstract
(R)-N-methyl-1-phenylethanamine, a chiral secondary amine, is a molecule of significant interest in the fields of pharmaceutical development and asymmetric synthesis. Its stereospecific structure makes it a valuable chiral building block and resolving agent. This technical guide provides a comprehensive overview of its core chemical properties, synthesis, reactivity, and analytical characterization. The content herein is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven insights to support advanced applications.
Introduction: The Significance of Chirality
(R)-N-methyl-1-phenylethanamine (CAS 5933-40-4) is the (R)-enantiomer of N-methyl-1-phenylethanamine.[1] It belongs to the phenethylamine class of compounds, characterized by a phenyl group attached to an aminoethane backbone.[1] The critical feature of this molecule is the chiral center at the alpha-carbon (the carbon atom adjacent to both the phenyl ring and the nitrogen atom). This chirality dictates its interaction with other chiral molecules, a fundamental principle in modern pharmacology and stereoselective synthesis. The biological activity of many pharmaceuticals is dependent on a specific enantiomer; therefore, access to enantiomerically pure building blocks like (R)-N-methyl-1-phenylethanamine is crucial for the development of effective and safe therapeutic agents.[2]
Physicochemical and Computed Properties
(R)-N-methyl-1-phenylethanamine is typically a colorless to pale yellow liquid with a characteristic amine odor.[1] It is soluble in common organic solvents and exhibits moderate solubility in water, a property conferred by the polar amine group capable of hydrogen bonding.[1] A summary of its key physical and computed properties is presented in Table 1.
Table 1: Physicochemical Properties of (R)-N-methyl-1-phenylethanamine
| Property | Value | Source(s) |
| IUPAC Name | (1R)-N-methyl-1-phenylethan-1-amine | N/A |
| CAS Number | 5933-40-4 | [3] |
| Molecular Formula | C₉H₁₃N | [3] |
| Molecular Weight | 135.21 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid | |
| Boiling Point | ~187-189 °C (estimated, based on 1-phenylethylamine) | [N/A] |
| Solubility | Soluble in organic solvents, moderately soluble in water | [1] |
| Computed LogP | 1.967 | [3] |
| Computed TPSA | 12.03 Ų | [3] |
Synthesis and Stereochemical Control
The primary route for synthesizing N-methyl-1-phenylethanamine is the reductive amination of acetophenone with methylamine. This reaction forms an imine intermediate which is then reduced to the final secondary amine. To achieve the desired (R)-enantiomer, either a chiral starting material, a chiral catalyst, or a subsequent resolution step is required.
Logical Workflow for Synthesis
The synthesis can be visualized as a two-step logical process: imine formation followed by reduction. The choice of reducing agent is critical for compatibility with other functional groups and for controlling reaction conditions.
Caption: General workflow for the synthesis of (R)-N-methyl-1-phenylethanamine.
Experimental Protocol: Reductive Amination of Acetophenone
This protocol describes a general, high-yielding method for the synthesis of N-methyl secondary amines from ketones using a commercially available solution of methylamine and sodium borohydride.[4] This procedure yields the racemic product, which would subsequently require chiral resolution.
Materials:
-
Acetophenone
-
Methylamine (2M solution in methanol)
-
Titanium(IV) isopropoxide
-
Sodium borohydride (NaBH₄)
-
Diethyl ether
-
Potassium carbonate (K₂CO₃, anhydrous)
-
Hydrochloric acid (2M)
-
Sodium hydroxide (10% w/v aqueous solution)
-
Water
Procedure:
-
Imine Formation: In a round-bottom flask under an inert atmosphere, combine acetophenone (1 equivalent) and titanium(IV) isopropoxide (1.1 equivalents). To this mixture, add a 2M solution of methylamine in methanol (1.2 equivalents).
-
Stir the reaction mixture at ambient temperature for 5-6 hours to facilitate the formation of the imine intermediate. The use of titanium(IV) isopropoxide acts as a Lewis acid and dehydrating agent, driving the equilibrium towards the imine.[4]
-
Reduction: After the imine formation is complete, carefully add solid sodium borohydride (1.5 equivalents) portion-wise to the stirring mixture. A mild exothermic reaction may be observed.
-
Continue stirring the mixture for an additional 2 hours at ambient temperature to ensure complete reduction of the imine to the secondary amine.
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Work-up and Extraction: Quench the reaction by the slow addition of water (e.g., 10 mL). A gelatinous precipitate of titanium salts will form.
-
Filter the mixture through a pad of celite, washing the precipitate thoroughly with diethyl ether.
-
Transfer the filtrate to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted twice more with diethyl ether.
-
Purification: Combine the organic extracts. To separate the basic amine product from any unreacted neutral starting material, extract the combined ether solution with 2M hydrochloric acid. The amine will move to the aqueous phase as its hydrochloride salt.
-
Separate the acidic aqueous layer and make it alkaline (pH > 10) by the slow addition of a 10% NaOH solution.
-
Extract the liberated free amine from the basic aqueous solution with three portions of diethyl ether.
-
Combine the final organic extracts, dry over anhydrous potassium carbonate (K₂CO₃), filter, and concentrate the solvent in vacuo to yield the pure N-methyl-1-phenylethanamine.[4]
Chemical Reactivity
As a secondary amine, (R)-N-methyl-1-phenylethanamine exhibits reactivity characteristic of this functional group. The lone pair of electrons on the nitrogen atom makes it both basic and nucleophilic.
Caption: Core reactivity profile of (R)-N-methyl-1-phenylethanamine.
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Basicity: It readily reacts with acids to form the corresponding ammonium salts. The hydrochloride salt is a common form for handling and storage.
-
Nucleophilicity: The nitrogen atom can act as a nucleophile, attacking electrophilic centers. This allows for N-alkylation to form tertiary amines and N-acylation with acyl halides or anhydrides to form amides.
-
Oxidation: Secondary amines can be oxidized by various reagents to form products such as imines or nitroxides, depending on the reaction conditions.
Analytical Characterization
Confirming the identity, purity, and enantiomeric excess of (R)-N-methyl-1-phenylethanamine requires a combination of spectroscopic and chromatographic techniques.
Mass Spectrometry (MS)
In electron ionization (EI) mass spectrometry, phenethylamines are known to undergo characteristic fragmentation. The molecular ion ([M]⁺) peak for C₉H₁₃N is expected at an m/z of 135. The primary fragmentation pathway is α-cleavage (cleavage of the Cα-Cβ bond), which is cleavage of the bond between the two carbons of the ethylamine chain. For N-methyl-1-phenylethanamine, this leads to a highly stable benzylic iminium cation.
-
Molecular Ion (M⁺): m/z = 135
-
Major Fragment (Base Peak): A key fragmentation involves the loss of a methyl radical from the alpha-carbon, leading to the formation of an iminium ion at m/z = 120 ([C₈H₁₀N]⁺). This is often the base peak.[5]
-
Other Fragments: Another significant fragmentation pathway involves cleavage to form the [CH₃-NH=CH₂]⁺ fragment at m/z = 44 (or a related fragment at m/z 42), and fragments from the phenyl ring, such as m/z = 77 (C₆H₅⁺).[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum provides a distinct fingerprint. Based on analogous structures, the following approximate chemical shifts (in ppm, relative to TMS in CDCl₃) are expected:
-
~7.2-7.4 ppm (multiplet, 5H): Aromatic protons of the phenyl ring.
-
~3.5-3.8 ppm (quartet, 1H): The methine proton (CH) at the chiral center, coupled to the adjacent methyl group.
-
~2.2-2.4 ppm (singlet, 3H): The N-methyl (N-CH₃) protons.
-
~1.3-1.5 ppm (doublet, 3H): The methyl (CH-CH₃) protons, coupled to the methine proton.
-
~1.0-1.5 ppm (broad singlet, 1H): The N-H proton (this peak can be broad and its position is variable; it will exchange with D₂O).
-
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon environment:
-
~140-145 ppm: Quaternary aromatic carbon (ipso-carbon).
-
~126-129 ppm: Aromatic CH carbons.
-
~55-60 ppm: Methine carbon (CH) at the chiral center.
-
~33-36 ppm: N-methyl carbon (N-CH₃).
-
~22-25 ppm: Methyl carbon (CH-CH₃).
-
Infrared (IR) Spectroscopy
The IR spectrum will display characteristic absorption bands for the functional groups present:
-
~3300-3500 cm⁻¹ (weak to medium, broad): N-H stretching vibration of the secondary amine.
-
~3020-3080 cm⁻¹ (medium): Aromatic C-H stretching.
-
~2850-2970 cm⁻¹ (medium to strong): Aliphatic C-H stretching from the methyl and methine groups.
-
~1600, 1495, 1450 cm⁻¹ (medium to strong): Aromatic C=C ring stretching vibrations.
-
~1100-1250 cm⁻¹ (medium): C-N stretching vibration.
-
~690-770 cm⁻¹ (strong): C-H out-of-plane bending, indicative of a monosubstituted benzene ring.
Enantiomeric Purity Analysis by Chiral HPLC
Determining the enantiomeric excess (e.e.) is critical. High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the standard method. Polysaccharide-based CSPs are highly effective for this class of compounds.
Illustrative Protocol: Chiral HPLC Separation
This protocol provides a starting point for method development. Optimization is typically required.
System:
-
HPLC Column: CHIRALPAK® AD-H or a similar amylose or cellulose-based CSP (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and an alcohol (e.g., isopropanol or ethanol). A typical starting condition is 90:10 (v/v) n-hexane:isopropanol.
-
Additives: The addition of a small amount of an acidic or basic modifier is crucial for good peak shape and resolution of amines. For basic amines, an amine additive like diethylamine (DEA) or triethylamine (TEA) at 0.1% (v/v) is typically used.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 210 nm or 254 nm.
-
Temperature: Ambient or controlled at 25 °C.
Procedure:
-
Sample Preparation: Prepare a dilute solution of the (R)-N-methyl-1-phenylethanamine sample (~1 mg/mL) in the mobile phase. Prepare a similar solution of the racemic (R,S) mixture to identify the retention times of both enantiomers.
-
System Equilibration: Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Injection: Inject a small volume (e.g., 5-10 µL) of the racemic standard to determine the resolution and retention times.
-
Analysis: Inject the sample solution under the same conditions.
-
Quantification: The enantiomeric excess is calculated from the peak areas of the (R) and (S) enantiomers using the formula: e.e. (%) = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] x 100.
Applications in Research and Development
The primary value of (R)-N-methyl-1-phenylethanamine lies in its application as a chiral synthon.
-
Pharmaceutical Intermediates: It serves as a key starting material or intermediate in the multi-step synthesis of complex, enantiomerically pure active pharmaceutical ingredients (APIs).
-
Chiral Auxiliaries: While less common than its primary amine counterpart, it can be used as a chiral auxiliary, where it is temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction before being cleaved.
-
Resolving Agent: Although primary amines are more common for this purpose, secondary amines can also be used to resolve racemic mixtures of chiral acids through the formation and fractional crystallization of diastereomeric ammonium salts.
Safety and Handling
(R)-N-methyl-1-phenylethanamine should be handled with appropriate care in a well-ventilated area or fume hood. It is harmful if swallowed or in contact with skin and may cause skin and eye irritation.[3]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.
-
Handling: Avoid breathing vapors. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere.[3]
Conclusion
(R)-N-methyl-1-phenylethanamine is a foundational chiral amine with well-defined chemical properties that make it a versatile tool for synthetic chemists. A thorough understanding of its synthesis, reactivity, and analytical profile, as outlined in this guide, is essential for its effective and safe utilization in the pursuit of novel, stereochemically pure molecules for pharmaceutical and other advanced applications.
References
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PubChem. (n.d.). N-Methyl-1-phenylethylamine. National Center for Biotechnology Information. Retrieved January 5, 2026, from [Link]
- Bhattacharyya, S. (2000). Sodium Borohydride/Iodine: a Versatile Reagent in Organic Synthesis. Journal of the Indian Institute of Science, 80, 527-536. [This is a representative reference for the type of reaction; a more direct source for the specific protocol is: Synthesis of N-Methyl Secondary Amines. (n.d.). Retrieved January 5, 2026, from https://www.synarchive.
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Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0002017). Retrieved January 5, 2026, from [Link]
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Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0012275). Retrieved January 5, 2026, from [Link]
- Cahn, R. S., Ingold, C. K., & Prelog, V. (1966). Specification of Molecular Chirality. Angewandte Chemie International Edition in English, 5(4), 385–415. [This is a foundational reference for chirality; a more applied reference is: Nguyen, L. A., He, H., & Pham-Huy, C. (2006). Chiral Drugs: An Overview. International Journal of Biomedical Science, 2(2), 85–100.]
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